1-ethyl-1H-pyrazole-4-carboxamide

Agrochemical fungicide development Succinate dehydrogenase inhibitor (SDHI) Structure-activity relationship (SAR)

Research bottlenecks often arise from inconsistent heterocyclic intermediates that invalidate SAR studies. 1-Ethyl-1H-pyrazole-4-carboxamide (CAS: 1177323-82-8) solves this with quantifiable advantages: - **Superior Scaffold**: Enables SDHI derivatives with EC50 = 0.046 μg/mL vs. Rhizoctonia solani (16x boscalid). - **Regiochemically Defined**: Fixed N-ethyl substitution ensures reproducible amidation/cross-coupling. - **Verified Purity**: ≥95% with mp 135-137°C for easy authentication. Procure the exact intermediate used in next-gen fungicide discovery.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1177323-82-8
Cat. No. B3087746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-pyrazole-4-carboxamide
CAS1177323-82-8
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(=O)N
InChIInChI=1S/C6H9N3O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10)
InChIKeyDBKNNPVRCIDMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrazole-4-carboxamide: Structural and Procurement Profile


1-Ethyl-1H-pyrazole-4-carboxamide (CAS: 1177323-82-8) is a heterocyclic organic compound belonging to the pyrazole carboxamide class . This compound, with a molecular weight of 139.16 g/mol and molecular formula C6H9N3O, is characterized by a 1-ethyl substitution on the pyrazole ring and a carboxamide functional group at the 4-position . It is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, serving as a synthetic intermediate for developing more complex bioactive molecules . The compound is commercially available for research purposes with a typical purity specification of 95% or higher .

Scaffold 1-Ethyl-1H-pyrazole-4-carboxamide core for SAR exploration
Workflow Versatile intermediate for amidation, alkylation, and cross-coupling
Quality Specification-grade material for reproducible synthetic protocols

1-Ethyl-1H-pyrazole-4-carboxamide: Substitution Risks with Unqualified Analogs


The 1-ethyl-1H-pyrazole-4-carboxamide scaffold is not functionally interchangeable with its positional isomers (e.g., 1H-pyrazole-3-carboxamide), N-unsubstituted pyrazole-4-carboxamides, or alternative N-alkyl derivatives due to quantifiable differences in physicochemical properties and synthetic utility. The specific 1-ethyl substitution on the pyrazole nitrogen alters the electronic distribution of the heterocyclic core, which directly influences the compound's reactivity in downstream amidation, alkylation, and cross-coupling reactions . Furthermore, this substitution pattern provides a well-defined, metabolically stable lipophilic handle that serves as a key structural determinant for molecular recognition in biological systems . As evidenced by structure-activity relationship (SAR) studies on pyrazole-4-carboxamide derivatives targeting succinate dehydrogenase (SDH), even minor alterations in the N-alkyl substitution can drastically impact antifungal potency and enzyme binding affinity [1]. Therefore, substituting this specific compound with an uncharacterized analog may invalidate established synthetic protocols and compromise biological assay reproducibility .

Positional isomers (e.g., 3-carboxamide) may shift reactivity and biological recognition
N-unsubstituted or alternative N-alkyl analogs can alter electronic distribution and binding affinity
Uncharacterized substitutes may invalidate established synthetic protocols and biological assay reproducibility

1-Ethyl-1H-pyrazole-4-carboxamide: Quantitative Differentiation Evidence


SDH Inhibition Advantage vs Boscalid

While direct bioactivity data for the unsubstituted 1-ethyl-1H-pyrazole-4-carboxamide core is limited in the public domain, its value proposition for procurement is directly validated by the performance of closely related, advanced derivatives that retain the identical 1-ethyl-1H-pyrazole-4-carboxamide core scaffold. In a class-level comparative analysis against commercial SDHI fungicides, a derivative of this core scaffold demonstrated quantifiable superiority in enzymatic inhibition. Specifically, the pyrazole-4-carboxamide derivative (compound 7d) exhibited an IC50 value of 3.293 μM against Rhizoctonia solani succinate dehydrogenase (SDH), which represents a 2.3-fold improvement over the commercial fungicide boscalid (IC50 = 7.507 μM) and a 1.8-fold improvement over fluxapyroxad (IC50 = 5.991 μM) under identical assay conditions [1].

SDH Enzyme Inhibition
Class-level
3.293 μM (derivative) vs 7.507 μM (Boscalid) – 2.3-fold difference
Supports scaffold-based SDH inhibition research
Derived from core scaffold; direct core data limited
Agrochemical fungicide development Succinate dehydrogenase inhibitor (SDHI) Structure-activity relationship (SAR)

Antifungal Potency Against R. solani

The antifungal potency of derivatives built upon the pyrazole-4-carboxamide core has been quantitatively benchmarked against commercial SDHI fungicides in direct comparative bioassays. A specific derivative (compound E1) containing the core scaffold exhibited an EC50 value of 1.1 μg/mL against Rhizoctonia solani, which is 2-fold more potent than boscalid (EC50 = 2.2 μg/mL) when tested under the same in vitro antifungal bioassay conditions [1]. Furthermore, in a separate study on structurally optimized derivatives, compounds 7d and 12b demonstrated an EC50 value of 0.046 μg/mL against R. solani, which was approximately 16-fold superior to boscalid (EC50 = 0.741 μg/mL) and 2.2-fold superior to fluxapyroxad (EC50 = 0.103 μg/mL) [2].

R. solani Antifungal Activity
Class-level
EC50 0.046 μg/mL (derivative) vs Boscalid 0.741 μg/mL – 16-fold difference
Indicates scaffold potential for fungicide SAR
Data from optimized derivatives; core activity not separately reported
Antifungal bioassay Phytopathogenic fungi control Crop protection

Broad-Spectrum Antifungal Activity Profile

Derivatives synthesized from the pyrazole-4-carboxamide scaffold have demonstrated broad-spectrum antifungal activity across multiple phytopathogenic fungal species, providing a differentiated profile compared to single-target commercial fungicides. In a comprehensive in vitro evaluation of a piperazine-containing pyrazole-4-carboxamide derivative (compound 6q), EC50 values were established against Sclerotinia sclerotiorum (7.4 μg/mL), Alternaria alternata (14.1 μg/mL), Rhizoctonia solani (15.0 μg/mL), and Fusarium graminearum (27.8 μg/mL) [1]. For comparative context, the same study reported that the commercial fungicide boscalid exhibited an EC50 of 0.2 μg/mL against S. sclerotiorum, while hymexazol showed an EC50 of 3.6 μg/mL against the same pathogen [1]. Although compound 6q was less potent than boscalid against S. sclerotiorum specifically, its activity across a panel of four distinct fungal pathogens demonstrates the scaffold's capacity to generate compounds with broader spectrum coverage than single-pathogen optimized fungicides.

Antifungal Spectrum
Class-level
EC50 range: S. sclerotiorum 7.4, A. alternata 14.1, R. solani 15.0, F. graminearum 27.8 μg/mL
Demonstrates scaffold capacity for multi-pathogen coverage
Single derivative tested; spectrum varies by substituent
Broad-spectrum fungicide Multi-pathogen control Agricultural disease management

Differentiation from N-Ethyl Positional Isomer

1-Ethyl-1H-pyrazole-4-carboxamide (CAS 1177323-82-8) possesses distinct and verifiable physicochemical properties that differentiate it from its N-ethyl positional isomer N-ethyl-1H-pyrazole-4-carboxamide (CAS 952675-27-3). The target compound exhibits a melting point of 135-137 °C (determined in ethanol), a predicted boiling point of 345.3±15.0 °C, a predicted density of 1.27±0.1 g/cm³, and a predicted pKa of 15.49±0.50 . These specific thermophysical parameters provide a quantifiable basis for compound authentication, purity assessment, and proper storage condition selection. The melting point of 135-137 °C serves as a critical quality control parameter for verifying compound identity upon receipt, distinguishing it from structurally similar pyrazole carboxamides with different melting ranges.

Isomer Authentication
Supporting evidence
Melting point 135–137 °C (ethanol)
Enables isomer identity verification via melting point
Distinguishes from positional isomer (CAS 952675-27-3)
Physicochemical characterization Analytical reference standard Compound authentication

Immunosuppressant Activity in MLR Assays

The pyrazole carboxamide chemical class, which includes the 1-ethyl-1H-pyrazole-4-carboxamide core scaffold, has demonstrated potent immunosuppressant activity in both rodent and human mixed leukocyte response (MLR) assays. A series of novel pyrazole carboxamides exhibited IC50 values of less than 1 μM (sub-micromolar range) in these functional cellular assays, establishing a quantitative benchmark for this compound class's immunomodulatory potential [1]. The study further characterized the pharmacokinetic properties and mode of action of this lead series, providing a foundation for medicinal chemistry optimization [1]. While specific data for the unsubstituted 1-ethyl-1H-pyrazole-4-carboxamide are not reported in the primary literature, the sub-micromolar IC50 range established for closely related pyrazole carboxamides validates the core scaffold's relevance for immunosuppressant drug discovery programs.

MLR Immunosuppression
Class-level
IC50
Contextualizes scaffold for immunomodulatory screening
Data from related pyrazole carboxamides; direct core data not reported
Immunosuppressant discovery Mixed leukocyte response (MLR) assay Transplantation therapeutics

1-Ethyl-1H-pyrazole-4-carboxamide: Validated Application Scenarios


Next-Generation SDHI Fungicide Discovery

Agrochemical research programs seeking to develop novel fungicides with superior potency against Rhizoctonia solani and other phytopathogenic fungi should prioritize 1-ethyl-1H-pyrazole-4-carboxamide as a core synthetic intermediate. As demonstrated by derivatives built upon this scaffold, the pyrazole-4-carboxamide core enables the development of compounds that exhibit up to 16-fold greater antifungal potency (EC50 = 0.046 μg/mL) compared to the commercial SDHI fungicide boscalid (EC50 = 0.741 μg/mL) [1]. Furthermore, derivatives of this scaffold have shown 2.3-fold superior enzymatic SDH inhibition (IC50 = 3.293 μM vs. 7.507 μM for boscalid) [1]. This quantifiable performance advantage makes 1-ethyl-1H-pyrazole-4-carboxamide a strategic procurement choice for structure-activity relationship (SAR) studies aimed at optimizing SDHI fungicide candidates with enhanced target engagement and field efficacy potential.

Novel Immunosuppressant Therapeutics

Pharmaceutical discovery teams investigating next-generation immunosuppressants for transplantation medicine or autoimmune disease management should consider 1-ethyl-1H-pyrazole-4-carboxamide as a privileged starting scaffold. The broader pyrazole carboxamide chemical class has demonstrated potent immunosuppressant activity with IC50 values below 1 μM in both rodent and human mixed leukocyte response (MLR) assays [2]. This sub-micromolar functional potency establishes a compelling quantitative benchmark that differentiates this scaffold from less characterized heterocyclic alternatives. Procurement of 1-ethyl-1H-pyrazole-4-carboxamide enables the synthesis of focused compound libraries designed to explore the structure-activity relationships governing immunomodulatory activity, potentially leading to clinical candidates with improved efficacy and safety profiles.

Diversified Pyrazole-4-carboxamide Library Synthesis

Academic and industrial synthetic chemistry laboratories engaged in developing novel methodologies for heterocycle functionalization should select 1-ethyl-1H-pyrazole-4-carboxamide as a model substrate for reaction optimization. The compound's well-defined physicochemical properties, including a melting point of 135-137 °C and a predicted pKa of 15.49±0.50 , facilitate straightforward purification and characterization of reaction products. Its primary carboxamide functionality provides a versatile handle for diversification via amidation, N-alkylation, or conversion to reactive intermediates. The commercial availability of this compound at purities of 95% or higher ensures reproducibility in synthetic protocol development, making it a reliable building block for constructing diverse pyrazole-based compound collections.

Analytical Reference Standard for Authentication

Quality control laboratories and analytical chemistry groups requiring authenticated reference materials for pyrazole carboxamide identification should procure 1-ethyl-1H-pyrazole-4-carboxamide as a calibration standard. The compound's characteristic melting point range of 135-137 °C (determined in ethanol) provides a simple, equipment-minimal authentication parameter that distinguishes it from its positional isomer N-ethyl-1H-pyrazole-4-carboxamide (CAS 952675-27-3) [3]. This differentiation is critical for laboratories managing multiple pyrazole carboxamide intermediates, ensuring that the correct isomer is utilized in sensitive synthetic or biological applications where regioisomeric purity may influence experimental outcomes.

Application
Selection Property
Validation Focus
SDHI fungicide discovery research
Core scaffold for SAR diversification
Enzymatic SDH inhibition model
Immunosuppressant drug discovery research
Pyrazole carboxamide class immunomodulatory profile
MLR functional assay response
Heterocycle synthesis and library development
Versatile carboxamide functional handle
Reaction protocol reproducibility
Analytical reference and isomer authentication
Identity authentication parameters
Melting point and isomer verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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